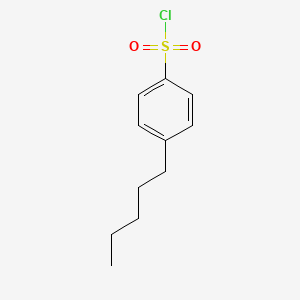

4-Pentylbenzene-1-sulfonyl chloride

Descripción general

Descripción

4-Pentylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by a benzene ring substituted with a pentyl group at the para position and a sulfonyl chloride group at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Pentylbenzene-1-sulfonyl chloride can be synthesized through several methods:

Chlorosulfonation of 4-pentylbenzene: This method involves the reaction of 4-pentylbenzene with chlorosulfonic acid. The reaction typically occurs at low temperatures to prevent side reactions.

Reaction with sulfuryl chloride: Another method involves the reaction of 4-pentylbenzene with sulfuryl chloride in the presence of a catalyst such as anhydrous aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-Pentylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic aromatic substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile.

Common Reagents and Conditions

Electrophilic aromatic substitution: Common reagents include bromine, chlorine, and nitric acid.

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Electrophilic aromatic substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Aplicaciones Científicas De Investigación

4-Pentylbenzene-1-sulfonyl chloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-pentylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate during nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzene-1-sulfonyl chloride: Similar structure but with a methyl group instead of a pentyl group.

4-Ethylbenzene-1-sulfonyl chloride: Similar structure but with an ethyl group instead of a pentyl group.

4-Propylbenzene-1-sulfonyl chloride: Similar structure but with a propyl group instead of a pentyl group.

Uniqueness

4-Pentylbenzene-1-sulfonyl chloride is unique due to the presence of the longer pentyl chain, which can influence its reactivity and solubility compared to its shorter-chain analogs. This can affect its applications in various chemical reactions and industrial processes.

Actividad Biológica

4-Pentylbenzene-1-sulfonyl chloride is an organic compound belonging to the sulfonyl chloride family, characterized by a pentyl group attached to a benzene ring and a sulfonyl chloride functional group. This compound has garnered attention for its diverse applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its biological activity is primarily linked to its ability to modify biomolecules and participate in biochemical reactions.

The molecular formula of this compound is , with a molecular weight of 232.76 g/mol. It features a sulfonyl chloride group that acts as an electrophile, making it reactive in various chemical processes.

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to undergo electrophilic aromatic substitution . This reaction involves the following steps:

- Electrophilic Attack : The pi electrons of the benzene ring attack the electrophile (sulfonyl chloride), forming a sigma complex.

- Deprotonation : A base abstracts a proton from the benzene ring, restoring aromaticity and resulting in a substituted benzene derivative.

This mechanism underlies its role in synthesizing sulfonamide derivatives, which exhibit significant biological activities including antibacterial and anticancer properties .

Antimicrobial Properties

Research indicates that sulfonamide derivatives synthesized from compounds like this compound possess notable antimicrobial properties. These derivatives have been shown to inhibit bacterial growth effectively, making them valuable in developing antibiotics .

Cytotoxicity Studies

In laboratory settings, studies have evaluated the cytotoxic effects of this compound on various cell lines. Results indicate that at lower concentrations, the compound exhibits minimal toxicity; however, at higher doses, it can induce significant cytotoxic effects, including cellular apoptosis and necrosis.

Study on Sulfonamide Derivatives

A study focused on synthesizing sulfonamide derivatives from this compound demonstrated their potential as therapeutic agents. The synthesized compounds were evaluated against several bacterial strains, showing promising results in inhibiting growth and demonstrating antibacterial activity .

Neurotoxicity Assessment

Another investigation assessed the neurotoxic potential of compounds derived from sulfonyl chlorides, including this compound. The study highlighted that exposure to these compounds could lead to oxidative stress and neuronal cell death, suggesting implications for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes rapid metabolism and distribution within biological systems. Its interactions with cellular transporters influence its localization and bioavailability, affecting its overall biological activity.

Toxicological Considerations

While this compound shows promise in various applications, it also poses risks. Inhalation or ingestion can lead to severe irritation and burns in respiratory and gastrointestinal tracts due to its reactive nature as a sulfonyl chloride .

Propiedades

IUPAC Name |

4-pentylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXZRVWJHEWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224653 | |

| Record name | 4-t-Amylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73948-18-2 | |

| Record name | 4-t-Amylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073948182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Amylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.